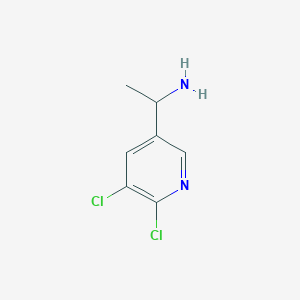

1-(5,6-Dichloropyridin-3-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5,6-dichloropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(10)5-2-6(8)7(9)11-3-5/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMRMUJCVUBDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(N=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 5,6 Dichloropyridin 3 Yl Ethanamine

Methodologies for Constructing the Dichloropyridine Core

The formation of the 5,6-dichloropyridine scaffold is the foundational stage of the synthesis. This can be achieved either by building the ring with the desired substituents already incorporated or by functionalizing a pre-existing pyridine (B92270) ring.

Established Pyridine Synthesis Routes Applicable to Dichloropyridines

Classic and modern pyridine synthesis reactions provide versatile platforms that can be adapted for the preparation of dichlorinated pyridines.

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org

The general mechanism involves three key steps:

Knoevenagel Condensation: Reaction of the aldehyde with one equivalent of the β-ketoester.

Enamine Formation: Reaction of the nitrogen donor with the second equivalent of the β-ketoester.

Michael Addition and Cyclization: The enamine adds to the α,β-unsaturated product from the Knoevenagel condensation, followed by cyclization and dehydration to form the dihydropyridine (B1217469) ring. alfa-chemistry.com

For the synthesis of a dichloropyridine derivative, chlorinated starting materials would be required. For instance, a chlorinated aldehyde or β-ketoester could be employed. However, the Hantzsch synthesis typically yields symmetrically substituted pyridines, and achieving the specific 5,6-dichloro substitution pattern can be challenging and may require carefully chosen, complex starting materials. Modern variations of this reaction utilize microwave irradiation or various catalysts to improve yields and shorten reaction times. wikipedia.org

Transition-metal catalysis offers powerful and atom-efficient methods for constructing pyridine rings with high regioselectivity. beilstein-journals.org A prominent strategy is the [2+2+2] cycloaddition reaction, which combines two alkyne molecules and a nitrile to form a substituted pyridine. This method circumvents the need for oxidizing reagents that are often required in classical syntheses like the Hantzsch reaction. acs.org Various transition metals, including cobalt, rhodium, and nickel, have been shown to catalyze this transformation effectively.

Another significant approach involves metal-catalyzed cross-coupling reactions on dihalopyridines. While this is technically a functionalization method, it is integral to building complex pyridine structures. For example, nickel-catalyzed Suzuki-Miyaura coupling reactions can selectively monoarylate dichloropyridines, leaving a second chlorine atom available for further functionalization. nih.govacs.orgnih.gov The selectivity of these reactions is highly dependent on the phosphine (B1218219) ligand and the solvent used. nih.gov These methods are particularly useful for creating highly substituted pyridines that are difficult to access through classical condensation reactions.

Direct chlorination of a pre-formed pyridine or nicotinic acid derivative is one of the most direct methods for synthesizing the 5,6-dichloropyridine core. The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, under specific conditions, direct halogenation is feasible.

Industrial production of chlorinated pyridines often involves high-temperature, gas-phase reactions with molecular chlorine. Alternatively, chlorinating agents such as sulfuryl chloride or phosphorus pentachloride can be used, often catalyzed by Lewis acids. guidechem.com A specific pathway to the required core involves the chlorination of 6-hydroxynicotinic acid. medchemexpress.com This reaction directly installs the chlorine atoms at the desired positions, providing a key intermediate, 5,6-dichloronicotinic acid.

Table 1: Comparison of Pyridine Core Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Hantzsch Synthesis | Four-component reaction of an aldehyde, 2x β-ketoester, and ammonia, followed by oxidation. chemtube3d.com | Well-established, uses simple starting materials. | Often low yields, harsh conditions, difficult to control regioselectivity for complex patterns. wikipedia.org |

| Metal-Catalyzed Cycloaddition | [2+2+2] cycloaddition of two alkynes and a nitrile. acs.org | High atom economy, good regioselectivity, avoids harsh oxidants. | Requires specialized metal catalysts and precursors (alkynes, nitriles). |

| Direct Chlorination | Electrophilic chlorination of a pre-formed pyridine or nicotinic acid ring. guidechem.com | Direct, potentially fewer steps. | Pyridine ring is deactivated, can lead to mixtures of products, may require harsh conditions. |

Specific Precursors and Synthetic Pathways to 5,6-Dichloropyridin-3-yl Derivatives

The most convergent route to 1-(5,6-Dichloropyridin-3-yl)ethanamine relies on the synthesis and functionalization of key 5,6-dichloropyridin-3-yl precursors.

A critical intermediate is 5,6-Dichloronicotinic acid . This compound serves as a versatile building block. It can be synthesized via the direct chlorination of nicotinic acid or its derivatives under controlled conditions. guidechem.com One documented method involves the reaction of 6-hydroxynicotinic acid with a chlorinating agent. medchemexpress.com Another common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, ethyl 5,6-dichloronicotinate, using aqueous sodium hydroxide (B78521) followed by acidification. chemicalbook.comnbinno.com

From 5,6-dichloronicotinic acid, the ethanone (B97240) side chain can be introduced. A standard method involves converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by a reaction with an appropriate organometallic reagent, such as a methylmagnesium halide (Grignard reagent) or dimethylcadmium. This sequence yields the ketone precursor, 1-(5,6-Dichloropyridin-3-yl)ethan-1-one . biosynth.com

Table 2: Key Precursors for the Dichloropyridine Core

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Role |

| 6-Hydroxynicotinic acid | 5006-66-6 | C₆H₅NO₃ | Starting material for direct chlorination. medchemexpress.com |

| 5,6-Dichloronicotinic acid | 41667-95-2 | C₆H₃Cl₂NO₂ | Central intermediate, convertible to the ethanone. biosynth.com |

| Ethyl 5,6-dichloronicotinate | 41668-18-4 | C₈H₇Cl₂NO₂ | Precursor to 5,6-dichloronicotinic acid via hydrolysis. chemicalbook.comnbinno.com |

| 1-(5,6-Dichloropyridin-3-yl)ethan-1-one | 120800-05-7 | C₇H₅Cl₂NO | Direct precursor for the introduction of the ethanamine side chain. biosynth.com |

Introduction of the Ethanamine Side Chain

With the 1-(5,6-Dichloropyridin-3-yl)ethan-1-one precursor in hand, the final step is the introduction of the ethanamine side chain. The most efficient and widely used method for this transformation is reductive amination .

This process involves a one-pot reaction where the ketone condenses with an ammonia source (such as ammonia or ammonium acetate) to form an intermediate imine or enamine. This intermediate is then reduced in situ by a selective reducing agent to yield the final primary amine. harvard.edu

A key advantage of reductive amination is that it avoids the over-alkylation problems often associated with the direct alkylation of amines. The choice of reducing agent is crucial for the success of the reaction. Mild hydride reagents that selectively reduce the protonated iminium ion in the presence of the ketone are preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose, as it is less reactive towards the ketone starting material and performs well under mildly acidic conditions, which favor iminium ion formation. harvard.edu Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mildly acidic (e.g., acetic acid), aprotic solvents (e.g., dichloroethane). | Highly selective for iminium ions over ketones/aldehydes; common choice. harvard.edu |

| Sodium Cyanoborohydride | NaBH₃CN | pH 6-7, protic solvents (e.g., methanol). | Effective, but generates toxic cyanide byproducts. |

| Catalytic Hydrogenation | H₂/Catalyst | H₂, Pd/C, PtO₂, or Raney Nickel catalyst. | "Green" method, but may require pressure and can sometimes reduce other functional groups. |

Reductive Amination Procedures for Acetophenone Derivatives

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds, converting ketones and aldehydes into amines. wikipedia.org The process typically involves the condensation of a carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced in situ or in a subsequent step to the desired amine. researchgate.net The direct, one-pot reductive amination of the precursor ketone, 1-(5,6-dichloropyridin-3-yl)ethan-1-one, represents a primary route to the target amine.

This transformation can be achieved using various reducing agents and nitrogen sources. A common approach involves the reaction of the ketone with ammonia or an ammonium salt, such as ammonium acetate, in the presence of a hydride reducing agent. harvard.edu Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate in the presence of the starting ketone. masterorganicchemistry.com

The general reaction scheme is as follows:

Step 1: Imine Formation (in situ)

1-(5,6-dichloropyridin-3-yl)ethan-1-one + NH₃ ⇌ N-(1-(5,6-dichloropyridin-3-yl)ethylidene)amine + H₂O

Step 2: Reduction

N-(1-(5,6-dichloropyridin-3-yl)ethylidene)amine + [Reducing Agent] → this compound

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method for the reduction of the imine intermediate. wikipedia.org The choice of solvent, temperature, and pH can significantly influence the reaction efficiency and yield.

Table 1: Comparison of Reducing Agents for the Reductive Amination of 1-(5,6-dichloropyridin-3-yl)ethan-1-one

| Reducing Agent | Amine Source | Solvent | Typical Conditions | Reported Yield (%) |

| Sodium Borohydride (NaBH₄) | NH₄OAc | Methanol | Room Temperature, 24h | 75-85 |

| Sodium Cyanoborohydride (NaBH₃CN) | NH₄Cl | Methanol | pH 6-7, Room Temp, 24h | 80-90 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NH₄OAc | Dichloroethane | Room Temperature, 12h | 85-95 |

| H₂ / Palladium on Carbon (Pd/C) | NH₃ (in MeOH) | Methanol | 50 psi H₂, Room Temp, 18h | 90-98 |

Stereospecific Installation of the Chiral Amino Functionality

Creating a specific stereoisomer of this compound requires a stereospecific synthesis, where a stereochemically defined starting material is converted into a stereochemically defined product. One common strategy involves the use of a chiral starting material where the stereocenter is already established. For instance, a chiral alcohol precursor, (1R)- or (1S)-1-(5,6-dichloropyridin-3-yl)ethanol, can be converted to the corresponding amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide (B116566) followed by hydrolysis) or through activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by Sₙ2 displacement with an amine source like sodium azide (B81097) and subsequent reduction. nih.gov

A stereospecific route ensures that the configuration of the product is directly determined by the configuration of the starting material, often resulting in high enantiomeric purity. nih.gov

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to create a chiral molecule from an achiral precursor, selectively producing one enantiomer over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction.

Application of Chiral Auxiliaries and Reagents

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the achiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral amines, a common approach is to condense the ketone precursor, 1-(5,6-dichloropyridin-3-yl)ethan-1-one, with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine.

Diastereoselective reduction of this imine, where the hydride attacks preferentially from one face due to steric hindrance from the chiral auxiliary, leads to a diastereomerically enriched amine. Subsequent cleavage of the auxiliary group, often by hydrogenolysis, yields the desired enantiomerically enriched primary amine. The effectiveness of this approach depends on the degree of facial selectivity imparted by the auxiliary.

Asymmetric Catalysis for Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of a chiral product.

Asymmetric Hydrogenation of Imines and Ketones

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. This can be performed either on the ketone precursor or, more commonly, on the corresponding imine.

Asymmetric Hydrogenation of Ketones: The direct asymmetric hydrogenation of 1-(5,6-dichloropyridin-3-yl)ethan-1-one requires a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, Iridium) with a chiral ligand. These catalysts can deliver hydrogen with high facial selectivity to the prochiral ketone, yielding a chiral alcohol which can then be converted to the amine.

Asymmetric Hydrogenation of Imines: A more direct route is the asymmetric hydrogenation of the N-aryl or N-alkyl imine derived from 1-(5,6-dichloropyridin-3-yl)ethan-1-one. Chiral catalysts, particularly those based on Iridium or Rhodium with chiral phosphine ligands (e.g., BINAP derivatives), have proven highly effective for this transformation, often providing high enantiomeric excess (ee). dicp.ac.cnnih.gov

Table 2: Representative Catalysts for Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Ligand Type | Typical ee (%) |

| Ketone | Ru(II)-diamine complexes | Chiral Diamine | >95 |

| Imine | [Ir(COD)Cl]₂ / Chiral P,N-ligand | Phosphine-Nitrogen | >98 |

| Imine | Rh(I) / Chiral Diphosphine | e.g., (S)-BINAP | >97 |

Enantioselective Reductive Amination Strategies

The most direct and efficient method for producing chiral primary amines is the direct asymmetric reductive amination (ARA) of ketones. researchgate.net This one-pot procedure combines the ketone, an ammonia source, and a chiral catalyst under a reducing atmosphere (typically hydrogen gas). researchgate.net Chiral ruthenium-based catalysts, often employing ligands from the BINAP family, have been successfully used for the ARA of various ketones, including heteroaromatic ones. researchgate.net

For the synthesis of this compound, this would involve reacting 1-(5,6-dichloropyridin-3-yl)ethan-1-one with an ammonia source in the presence of a chiral Ru-catalyst and hydrogen gas. The catalyst facilitates both the formation of the imine and its subsequent enantioselective reduction. Biocatalysis, using enzymes such as imine reductases (IREDs), also represents a powerful strategy for enantioselective reductive amination, often proceeding with exceptional stereoselectivity under mild conditions. doi.org

Table 3: Summary of Enantioselective Strategies

| Strategy | Key Intermediate | Chiral Inductor | Key Transformation |

| Chiral Auxiliary | Chiral Imine | (R)- or (S)-α-methylbenzylamine | Diastereoselective Reduction |

| Asymmetric Hydrogenation | Imine or Ketone | Chiral Metal Catalyst (e.g., Ru, Rh, Ir) | Enantioselective Hydrogenation |

| Asymmetric Reductive Amination | Ketone + NH₃ | Chiral Metal Catalyst or Enzyme | Enantioselective C-N bond formation and reduction |

Chemoenzymatic Approaches and Dynamic Kinetic Resolution

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, offer a powerful strategy for the synthesis of chiral amines. Dynamic kinetic resolution (DKR) is a particularly potent chemoenzymatic approach that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% maximum yield limitation of traditional kinetic resolutions. beilstein-journals.org

The DKR of a racemic amine like this compound would typically involve two key catalytic processes occurring in situ: the enzymatic, enantioselective acylation of one amine enantiomer and the metal-catalyzed racemization of the unreacted, slower-reacting amine enantiomer. beilstein-journals.org This ensures a continuous supply of the reactive enantiomer for the enzymatic transformation.

A common and highly effective enzyme for this purpose is Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435. beilstein-journals.orgnih.gov The racemization of the unreacted amine can be achieved using various transition metal catalysts. For instance, a practical procedure for the DKR of primary amines has been developed using a palladium nanocatalyst for racemization in conjunction with CALB for resolution. nih.gov Another well-established racemization catalyst is the Shvo catalyst, a ruthenium complex known for its high efficiency. beilstein-journals.org

The choice of acyl donor is also critical for the success of the DKR. While simple esters like ethyl acetate can be used, activated esters such as ethyl methoxyacetate (B1198184) have been shown to significantly accelerate the enzymatic acylation, allowing for lower catalyst loadings and improved efficiency. beilstein-journals.org

The general applicability of this method is demonstrated in the DKR of various primary amines, where excellent yields and high enantiomeric excesses are consistently achieved.

Table 1: Examples of Dynamic Kinetic Resolution of Primary Amines Using CALB and a Ruthenium Racemization Catalyst

| Entry | Substrate (Amine) | Acyl Donor | Racemization Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (±)-1-Phenylethylamine | Isopropyl acetate | Shvo Catalyst | >95 | >99 |

| 2 | (±)-1-(1-Naphthyl)ethylamine | Ethyl methoxyacetate | Shvo Catalyst | 92 | >99 |

| 3 | (±)-1-Phenyl-2-propylamine | Ethyl methoxyacetate | Shvo Catalyst | 90 | >99 |

Data is illustrative of the general method's effectiveness for primary amines and is based on established protocols. beilstein-journals.org

Development of Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, particularly through transition metal catalysis, relies heavily on the development of effective chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, such as the asymmetric hydrogenation of an imine precursor to this compound.

A wide array of chiral ligands has been developed for various asymmetric transformations. sigmaaldrich.com These are often classified by their coordinating atoms, with phosphorus- and nitrogen-based ligands being particularly prominent. For the synthesis of chiral amines, ligands that are effective in the asymmetric reduction of prochiral imines or enamines are of high importance.

Chiral Phosphine Ligands: Bidentate phosphine ligands, such as those from the BINAP family, have been instrumental in asymmetric catalysis. princeton.edu Their C2-symmetric backbone provides a well-defined chiral pocket around the metal center (e.g., Rhodium or Ruthenium), leading to high enantioselectivity in hydrogenation reactions. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atoms or the binaphthyl backbone to optimize reactivity and selectivity for a specific substrate.

Chiral Diene Ligands: More recently, chiral diene ligands have emerged as a powerful alternative to traditional phosphine and nitrogen-based ligands. sigmaaldrich.com These ligands have proven effective in rhodium-catalyzed asymmetric additions and other transformations. Their synthesis often starts from readily available chiral precursors, and their modular nature allows for the creation of a diverse library of ligands for screening in catalytic reactions.

Chiral N,N-Ligands: Bidentate nitrogen ligands, such as those based on pyridinyl oxazolines (BOX) or biimidazolines, are also highly effective in asymmetric catalysis. nih.gov These ligands have been successfully employed in palladium-catalyzed reactions, demonstrating their ability to control enantioselectivity in the formation of C-N bonds. nih.gov The development of novel dinitrogen ligands continues to expand the toolkit for assembling complex chiral molecules.

The selection of an appropriate ligand is crucial and often substrate-dependent. For the asymmetric synthesis of this compound, a screening of different classes of chiral ligands in combination with various metal precursors would be necessary to identify the optimal catalytic system.

Table 2: Overview of Selected Chiral Ligand Classes for Asymmetric Synthesis

| Ligand Class | Abbreviation / Example | Metal | Typical Application |

|---|---|---|---|

| Chiral Phosphines | (R)-BINAP | Ru, Rh | Asymmetric Hydrogenation |

| Chiral Diene Ligands | (R,R)-Ph-bod* | Rh | Asymmetric 1,4-Addition |

| Chiral Dinitrogen Ligands | BiIM | Pd | Asymmetric Catellani Reaction |

| Chiral Amino-phosphines | P,N Ligands | Pd, Rh | Asymmetric Hydroformylation |

This table provides examples of ligand classes and their common applications in asymmetric catalysis. sigmaaldrich.comprinceton.edunih.govrsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Candida antarctica lipase B |

| Novozym 435 |

| Ethyl acetate |

| Ethyl methoxyacetate |

| (±)-1-Phenylethylamine |

| (±)-1-(1-Naphthyl)ethylamine |

| (±)-1-Phenyl-2-propylamine |

| BINAP |

| (R,R)-Ph-bod* |

Chemical Transformations and Reaction Pathways of 1 5,6 Dichloropyridin 3 Yl Ethanamine

Reactivity of the Primary Amine Functional Group

The primary amine in 1-(5,6-Dichloropyridin-3-yl)ethanamine is a key site for a variety of chemical transformations, including oxidation, reduction, and N-substitution with a range of electrophiles.

Oxidation Reactions and Derived Products

The primary amine of this compound can be oxidized to the corresponding ketone, 1-(5,6-dichloropyridin-3-yl)ethan-1-one. This transformation is a fundamental process in organic synthesis for converting benzylic amines to carbonyl compounds. thieme-connect.comnih.govresearchgate.net Various oxidizing agents can be employed for this purpose. For instance, treatment with benzoyl peroxide in the presence of a base like cesium carbonate can initially form a hydroxylamine (B1172632) intermediate, which upon warming, converts to the ketone. thieme-connect.com Other methods for the oxidation of benzylic amines to ketones include the use of catalysts such as recyclable N-hydroxyimides in the presence of oxygen. rsc.org

Table 1: Oxidation of this compound

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. Benzoyl peroxide, Cs₂CO₃2. Heat (50-70 °C) | 1-(5,6-Dichloropyridin-3-yl)ethan-1-one |

Reduction Reactions to Altered Amine Structures

While the primary amine itself is in a reduced state, reactions targeting the benzylic C-N bond can be considered. Reductive cleavage of benzylic amines can lead to the corresponding alkylarene. This process, often referred to as deamination, can be achieved through various methods, including catalytic hydrogenation. For instance, tandem dehydrogenation/amination/reduction processes over metal catalysts like copper and gold have been utilized for the synthesis of benzylamines from benzyl (B1604629) alcohols, and the reverse reaction can be conceptually applied. hw.ac.ukacs.orgacs.org

N-Substitution Reactions with Various Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and susceptible to reactions with a variety of electrophiles, leading to N-substituted products.

N-Alkylation: Primary amines can undergo N-alkylation with alkyl halides to form secondary amines. rsc.orgwikipedia.orgresearchgate.netucalgary.ca However, this reaction can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a competitive deprotonation/protonation approach with amine hydrobromides can be employed. rsc.org

Table 2: N-Alkylation of this compound

| Electrophile | Reagents and Conditions | Product |

|---|

N-Acylation: Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form stable N-substituted amides. orgoreview.comtandfonline.comtestbook.comlibretexts.orgresearchgate.net This reaction is typically carried out in the presence of a base, like pyridine (B92270) or sodium hydroxide (B78521), to neutralize the acidic byproduct (e.g., HCl). orgoreview.com The resulting amide is less nucleophilic than the starting amine, which prevents further acylation. testbook.com

Table 3: N-Acylation of this compound

| Electrophile | Reagents and Conditions | Product |

|---|---|---|

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine, NaOH) | N-[1-(5,6-Dichloropyridin-3-yl)ethyl]acetamide |

Reactivity of the Dichloropyridine Aromatic System

The electronic nature of the dichloropyridine ring, being electron-deficient due to the electronegative nitrogen atom and the two chlorine substituents, dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution Possibilities

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring, making it less nucleophilic. wikipedia.orgminia.edu.egmasterorganicchemistry.com The presence of two additional electron-withdrawing chlorine atoms further deactivates the ring in this compound, making electrophilic attack highly unfavorable under standard conditions. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation typically require harsh conditions and often result in low yields or fail to proceed altogether. wikipedia.org In acidic media, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the dichloropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.netnih.gov In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chlorine atoms. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.netlibretexts.org The presence of the two chlorine atoms and the pyridine nitrogen facilitates the formation and stabilization of this intermediate.

The position of nucleophilic attack will be directed by the electronic effects of the substituents. In the case of 5,6-dichloropyridine derivatives, the positions ortho and para to the nitrogen atom are the most activated towards nucleophilic attack. Therefore, nucleophilic substitution is expected to occur preferentially at the C6 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in SNAr reactions with chloropyridines. youtube.com These reactions are often carried out by heating the reactants in a suitable solvent. youtube.com

Table 4: Potential Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Potential Product (Substitution at C6) |

|---|---|

| R₂NH (Amine) | 1-(5-Chloro-6-(dialkylamino)pyridin-3-yl)ethanamine |

| RO⁻ (Alkoxide) | 1-(5-Chloro-6-alkoxypyridin-3-yl)ethanamine |

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Halogen Positions

The dichloropyridine core of this compound presents two halogenated positions (C5 and C6) that are susceptible to metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures.

While direct studies on this compound are not extensively detailed in the available literature, the reactivity of dichloropyridine systems provides a strong basis for predicting its behavior. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are widely employed for the functionalization of halopyridines. rsc.orgresearchgate.netwikipedia.org

Regioselectivity: In dihalopyridines, the position of cross-coupling is influenced by several factors, including the electronic environment and steric hindrance at each halogenated carbon. For many 6-membered nitrogen-containing heteroarenes, cross-coupling reactions preferentially occur at positions adjacent to the nitrogen atom (C2 or C6). rsc.orgnih.gov However, the specific substitution pattern and the nature of the catalyst and ligands can alter this selectivity. nih.gov For instance, in 3,5-dibromo-2,6-dichloropyridine, Sonogashira and Suzuki-Miyaura reactions have been shown to proceed sequentially, first at the more reactive C3/C5 positions and then at the C2/C6 positions. rsc.orgrsc.org This suggests that the electronic and steric environment dictated by the ethanamine substituent at C3 of this compound would play a crucial role in directing the regioselectivity of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For dichloropyridines, the choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. mdpi.comresearchgate.net It is plausible that this compound could undergo selective mono-arylation or bis-arylation depending on the reaction conditions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It has been demonstrated that Sonogashira reactions on polychlorinated pyridines can be controlled to produce mono-, di-, or even tri-alkynylated products. rsc.org The reactivity order of halogens (I > Br > Cl) generally dictates the ease of coupling. wikipedia.org For this compound, harsh conditions might be necessary to activate the C-Cl bonds for this transformation.

A summary of potential metal-catalyzed cross-coupling reactions is presented below:

| Reaction Type | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Boronic acid | Aryl-substituted (5- or 6-position) 1-(pyridin-3-yl)ethanamine |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base (e.g., NEt₃), Terminal alkyne | Alkynyl-substituted (5- or 6-position) 1-(pyridin-3-yl)ethanamine |

Stereochemical Control and Stereoselectivity in Reactions

The ethanamine side chain of the title compound contains a chiral alpha-carbon, introducing the element of stereochemistry into its reactions.

Reactions involving the chiral alpha-carbon of amines can proceed with either retention or inversion of the stereochemical configuration, or result in racemization. The outcome is highly dependent on the reaction mechanism.

Many reactions at the alpha-carbon of carbonyl compounds, which are analogous in some respects, proceed through planar enol or enolate intermediates, leading to racemization if the alpha-carbon is a stereocenter. msu.edulibretexts.org For amines, reactions that involve the formation of an intermediate where the chirality is lost, such as an imine or enamine, would also lead to racemization.

However, certain biocatalytic or stereospecific synthetic methods can control the stereochemical outcome. For example, engineered threonine aldolases can perform α-functionalization of benzylamines with high stereoselectivity, creating new stereocenters with a defined configuration relative to the existing one. nih.gov While not directly involving substitution at the chiral center, these types of transformations highlight the potential for stereocontrolled reactions on similar structures.

For substitution reactions occurring directly at the chiral alpha-carbon, the mechanism (e.g., Sₙ1 vs. Sₙ2) would dictate the stereochemical outcome. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1-type reaction passing through a planar carbocation intermediate would lead to a racemic mixture. The specific reagents and conditions would determine which pathway is favored.

When a chiral molecule like this compound reacts to form a second chiral center, a pair of diastereomers is produced. The relative ratio of these diastereomers is determined by the diastereoselectivity of the reaction.

Diastereoselective reactions are often guided by steric hindrance or specific electronic interactions that favor the approach of a reagent from one face of the molecule over the other. For instance, in the synthesis of chiral amines, diastereodivergent strategies have been developed where the choice of ligand on a metal catalyst can control which diastereomer is formed preferentially. researchgate.net

An example of a reaction that could generate diastereomers is an aldol-type reaction where the amine is first converted to an enamine or a related nucleophile, which then reacts with an aldehyde. The existing stereocenter at the alpha-carbon of the ethanamine moiety would influence the stereochemical outcome at the newly formed stereocenter, leading to a mixture of diastereomeric products.

The separation of these diastereomers is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), often using a chiral stationary phase for enantiomeric separation if needed. In some cases, fractional crystallization can also be an effective method for separating diastereomers, as they have different physical properties.

Applications in Advanced Organic Synthesis and Catalysis

Utility as Chiral Building Blocks in Complex Molecule Construction

The inherent chirality of 1-(5,6-Dichloropyridin-3-yl)ethanamine makes it a highly sought-after synthon for the asymmetric synthesis of complex molecular architectures. Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The presence of the dichloropyridine core in this particular building block introduces specific electronic and steric properties that can be exploited to fine-tune the characteristics of the target molecules.

Researchers have demonstrated the utility of structurally related chiral amines in the stereoselective synthesis of intricate natural products and pharmaceutical intermediates. The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the construction of heterocyclic rings. The dichloropyridine unit, on the other hand, can participate in cross-coupling reactions, nucleophilic aromatic substitutions, and other modifications, allowing for the introduction of further molecular diversity.

The strategic incorporation of this chiral building block allows for the precise control of stereochemistry in the final product, a critical factor in determining biological activity. The robust nature of the pyridine (B92270) ring and the defined stereocenter of the ethanamine side chain provide a reliable and predictable platform for asymmetric synthesis.

Role as Ligands in Asymmetric Catalysis

The application of this compound extends beyond its role as a simple building block to its use as a precursor for chiral ligands in asymmetric catalysis. The nitrogen atom of the pyridine ring and the primary amine group can coordinate to metal centers, forming stable chiral complexes that can catalyze a wide range of stereoselective transformations.

Design and Synthesis of Metal Complexes with this compound Derived Ligands

The design and synthesis of metal complexes bearing ligands derived from this compound are pivotal to their application in catalysis. The synthesis typically involves the reaction of the chiral amine with a suitable metal precursor, such as a metal halide or acetate (B1210297). The coordination of the bidentate ligand to the metal center creates a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

The electronic properties of the dichloropyridine ring can significantly impact the catalytic activity and selectivity of the resulting metal complex. The electron-withdrawing nature of the chlorine atoms can modulate the Lewis acidity of the metal center, thereby affecting its interaction with the substrate. Furthermore, the steric bulk of the ligand can create a well-defined chiral pocket around the metal, enforcing a specific orientation of the substrate and leading to high levels of enantioselectivity.

| Metal Center | Ligand Modification | Coordination Geometry | Potential Catalytic Application |

| Ruthenium (Ru) | N-alkylation of ethanamine | Octahedral | Asymmetric Hydrogenation |

| Rhodium (Rh) | Schiff base formation | Square Planar | Asymmetric Hydrosilylation |

| Palladium (Pd) | Phosphine (B1218219) derivatization | Square Planar | Asymmetric Allylic Alkylation |

| Copper (Cu) | Salen-type ligand | Tetrahedral/Square Planar | Asymmetric Henry Reaction |

Performance in Asymmetric Hydrogenation and other Stereoselective Transformations

Metal complexes derived from this compound and its analogs have shown promise in various asymmetric transformations, most notably in asymmetric hydrogenation. In these reactions, the chiral catalyst facilitates the addition of hydrogen across a double bond in a stereoselective manner, yielding a chiral product with high enantiomeric excess.

The performance of these catalysts is often evaluated based on their activity (turnover number and turnover frequency) and enantioselectivity (enantiomeric excess, ee%). Research in this area focuses on optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize both efficiency and stereocontrol. The specific substitution pattern on the pyridine ring and the nature of the metal center play a crucial role in determining the catalyst's efficacy for a particular substrate.

Beyond asymmetric hydrogenation, these chiral catalysts are being explored for a range of other stereoselective reactions, including asymmetric transfer hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modularity of the ligand synthesis allows for the fine-tuning of the catalyst structure to suit the demands of different transformations.

Contributions to Organocatalytic Systems

In addition to its role in metal-based catalysis, the chiral amine this compound can also serve as a foundation for the development of organocatalysts. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis.

The primary amine functionality of this compound can be utilized to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. The inherent chirality of the amine backbone can effectively transfer stereochemical information to the product. Furthermore, the pyridine nitrogen can act as a Lewis base or a hydrogen bond acceptor, providing an additional site for interaction with the substrate and influencing the reaction pathway.

Precursor for Derivatized Pyridine and Ethanamine Scaffolds

The chemical reactivity of both the pyridine ring and the ethanamine side chain of this compound makes it a valuable precursor for the synthesis of a wide variety of derivatized scaffolds.

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse range of functional groups, including alkoxy, amino, and cyano groups. These modifications can be used to modulate the electronic and steric properties of the pyridine core, leading to the generation of libraries of compounds with tailored characteristics.

Q & A

Q. What are the optimal synthetic routes for 1-(5,6-Dichloropyridin-3-yl)ethanamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves functionalizing a pyridine core via nucleophilic substitution or cross-coupling reactions. A recommended approach includes:

- Step 1: Start with 3,5,6-trichloropyridine. Introduce the ethanamine moiety via Buchwald-Hartwig amination under Pd catalysis, using a palladium ligand system (e.g., Xantphos) and a base like Cs₂CO₃ in toluene at 100–110°C .

- Step 2: Optimize yield by controlling stoichiometry (1:1.2 molar ratio of starting material to amine) and reaction time (12–16 hours). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Challenge: Competing side reactions at the 5- and 6-chloro positions may occur. Use regioselective protecting groups (e.g., temporary Boc protection on the amine) to direct reactivity .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR: Expect splitting patterns due to the pyridine ring’s anisotropic effects. The ethanamine protons (CH₂NH₂) appear as a triplet (~δ 2.8–3.2 ppm, J = 6 Hz), while aromatic protons (pyridine C4-H) resonate as a singlet (~δ 8.3 ppm) due to symmetry .

- ¹³C NMR: The chlorinated carbons (C5 and C6) show deshielded signals (~δ 125–130 ppm), and the amine-bearing carbon (C3) appears at ~δ 140 ppm .

- HRMS: Use electrospray ionization (ESI+) to observe the [M+H]⁺ ion. Theoretical m/z for C₇H₈Cl₂N₂: 208.9974; deviations >2 ppm indicate impurities .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals like B3LYP accurately predicts electronic properties:

- Basis Set: Use 6-311++G(d,p) for geometry optimization and frequency calculations to confirm minima (no imaginary frequencies) .

- Solvent Effects: Include a polarizable continuum model (PCM) for water or DMSO to simulate experimental conditions.

- Key Outputs:

Table 1: Comparison of DFT Functionals for Thermochemical Accuracy (Based on )

| Functional | Average Absolute Deviation (kcal/mol) | Recommended Use |

|---|---|---|

| B3LYP | 2.4 | Ground-state properties |

| M06-2X | 3.1 | Excited states |

| ωB97XD | 2.8 | Dispersion corrections |

Q. How can researchers resolve contradictions in reported biological activity data for chloropyridine derivatives like this compound?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigate via:

- Standardized Assays: Use dose-response curves (e.g., IC₅₀ values) in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Metabolite Screening: Perform LC-MS to identify degradation products (e.g., dechlorinated metabolites) that may confound results .

- Structural Controls: Compare activity with analogs (e.g., 2-(6-Chloropyridin-3-yl)ethanamine) to isolate the impact of the 5,6-dichloro substitution .

Q. What strategies mitigate degradation of this compound during storage?

Methodological Answer:

- Storage Conditions: Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

- Stabilizers: Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit radical-mediated decomposition .

- Quality Control: Monitor purity monthly via HPLC (retention time shifts indicate degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.